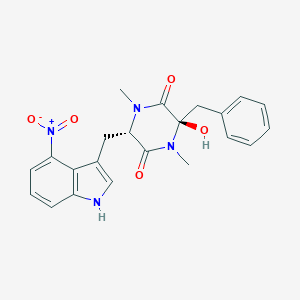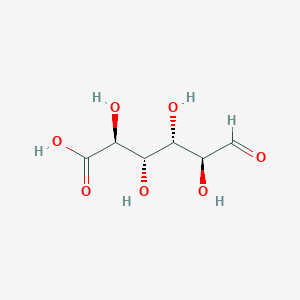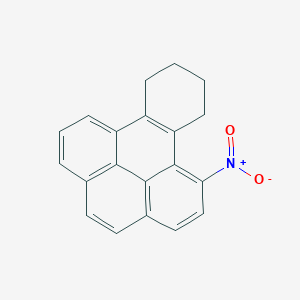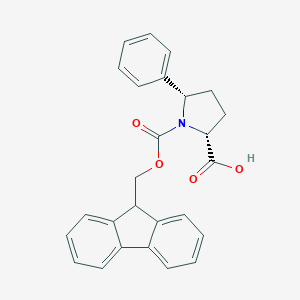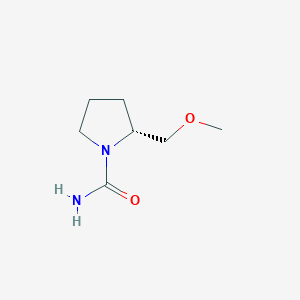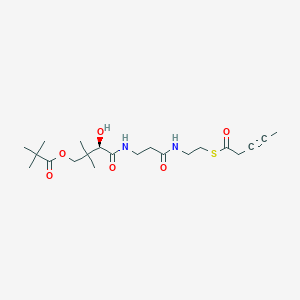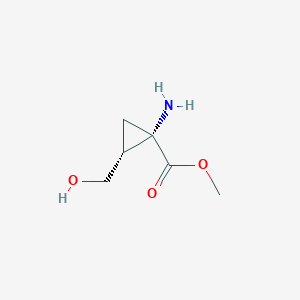
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, methyl ester, (1S-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, methyl ester, (1S-) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CHPM and has a molecular formula of C6H9NO3.
Mécanisme D'action
The mechanism of action of CHPM is not fully understood, but it is believed to act as a nucleophile in chemical reactions. CHPM can form covalent bonds with other molecules, which makes it useful in the synthesis of complex organic molecules.
Effets Biochimiques Et Physiologiques
CHPM has been shown to have a range of biochemical and physiological effects. In animal studies, CHPM has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CHPM in lab experiments is its ability to act as a building block for the synthesis of complex organic molecules. However, CHPM is a relatively unstable compound and can be difficult to handle in the lab. It also has limited solubility in water, which can make it challenging to work with in aqueous environments.
Orientations Futures
There are several future directions for research on CHPM. One potential area of research is the development of new synthetic methods for the production of CHPM and its derivatives. Another area of research is the investigation of the potential therapeutic applications of CHPM and its derivatives in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of CHPM and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of CHPM can be achieved through a series of chemical reactions. One of the most common methods is the reaction between cyclopropanecarboxylic acid and formaldehyde in the presence of sodium borohydride. This reaction yields the intermediate compound, 1-amino-2-(hydroxymethyl)-cyclopropane carboxylic acid, which is then methylated to form CHPM.
Applications De Recherche Scientifique
CHPM has been studied extensively for its potential applications in various fields of science. One of the primary areas of research has been its use as a building block for the synthesis of complex organic molecules. CHPM has been used as a precursor for the synthesis of amino acids, peptides, and other bioactive compounds.
Propriétés
Numéro CAS |
114498-10-1 |
|---|---|
Nom du produit |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, methyl ester, (1S- |
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
methyl (1S,2R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-10-5(9)6(7)2-4(6)3-8/h4,8H,2-3,7H2,1H3/t4-,6-/m0/s1 |
Clé InChI |
QMPFHYRERLLRMN-NJGYIYPDSA-N |
SMILES isomérique |
COC(=O)[C@@]1(C[C@H]1CO)N |
SMILES |
COC(=O)C1(CC1CO)N |
SMILES canonique |
COC(=O)C1(CC1CO)N |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, methyl ester, (1S- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



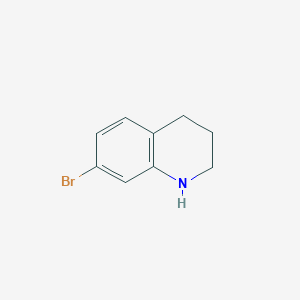
![7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B51540.png)
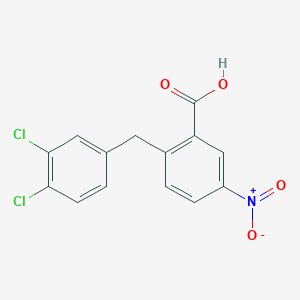
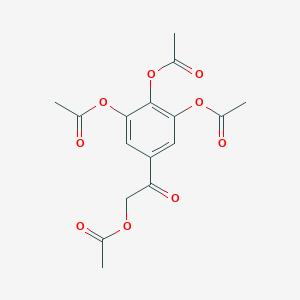
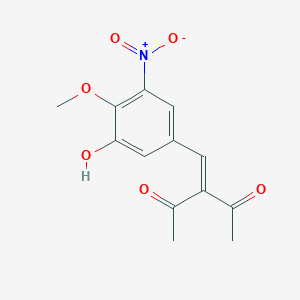
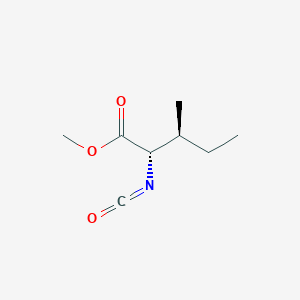
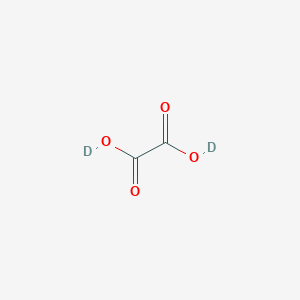
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)
